3,6-Dichloro-2-methoxybenzyl alcohol

Übersicht

Beschreibung

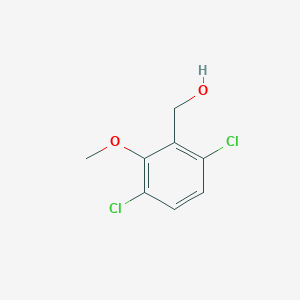

3,6-Dichloro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . It has been researched by chemists, toxicologists, and biologists in recent years.

Synthesis Analysis

The synthesis of 3,6-Dichloro-2-methoxybenzyl alcohol involves a reaction with borane-THF in tetrahydrofuran at 0 - 80°C . The starting material is 3,6-dichloro-2-methoxybenzoic acid, which reacts with borane-tetrahydrofuran complex solution . The mixture is stirred at 80°C overnight, then cooled to room temperature, quenched with 2N HCl, and extracted with ethyl acetate . The organic layer is washed, dried, and concentrated to give the final product .Wissenschaftliche Forschungsanwendungen

Oxidation Reactions

3,6-Dichloro-2-methoxybenzyl alcohol can be used in oxidation reactions. It has been found that 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, and it commonly mediates hydride transfer reactions . DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Synthesis of Bioactive Heterocycles

The compound can be used in the design and synthesis of bioactive heterocycles . These are cyclic compounds that contain atoms of at least two different elements and have biological activity.

Synthesis of Synthetic Flavonoids

3,6-Dichloro-2-methoxybenzyl alcohol can be used in the synthesis of synthetic flavonoids . Flavonoids are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects.

Fabrication in Dye-Sensitized Solar Cells

This compound can be used in the fabrication of dye-sensitized solar cells . These are a type of thin film solar cell that convert sunlight into electricity.

Synthesis of Nanographenes

3,6-Dichloro-2-methoxybenzyl alcohol can be used in the synthesis of nanographenes . Nanographenes are a type of carbon nanomaterial that have potential applications in electronics.

Biological Treatment

A sequential anaerobic-aerobic batch reactor was used to treat 3,6-dichloro-2-methoxybenzoic acid (dicamba) during a long operation period of 340 days in the presence of disodium anthraquinone-2,6-disulphonate (AQS) as redox mediator . This suggests that 3,6-Dichloro-2-methoxybenzyl alcohol could potentially be used in similar biological treatment processes.

Wirkmechanismus

Target of Action

3,6-Dichloro-2-methoxybenzyl alcohol, also known as (3,6-Dichloro-2-methoxyphenyl)methanol, is a compound that has been researched by chemists, toxicologists, and biologists. It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral, and local anesthetic properties . In vitro studies with the combination of dichlorobenzyl alcohol and amylmetacresol have shown a virucidal against a number of viruses associated with the common cold which is observed by a reduction in the viral load .

Result of Action

Administration of dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration . This suggests that the compound has a direct effect on the cells of the throat, likely due to its antiseptic and local anesthetic properties.

Eigenschaften

IUPAC Name |

(3,6-dichloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPTWNJSENXENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

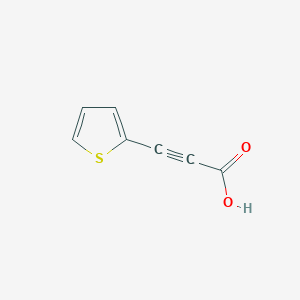

COC1=C(C=CC(=C1CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-methoxybenzyl alcohol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)

![Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine](/img/structure/B3328564.png)